Cas no 80866-86-0 (4-(2-Carboxybenzoyl)benzenebutyric acid)
4-(2-Carboxybenzoyl)benzenebutyric acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Carboxybenzoyl)benzenebutyric acid
- 2-[4-(3-carboxypropyl)benzoyl]benzoic acid
- 4-[4-(2-CARBOXYBENZOYL)PHENYL]BUTYRIC ACID
- ICCB2_000216
- 2-[[4-(3-carboxypropyl)phenyl]-oxomethyl]benzoic acid
- 2-[4-(4-hydroxy-4-oxo-butyl)benzoyl]benzoic acid
- 2-(4-(3-Carboxypropyl)benzoyl)benzoic acid
- 2-[4-(3-Carboxy-propyl)-benzoyl]-benzoic acid
- CBiol_000239
- ICCB2_000239
- NS00061528
- 80866-86-0
- 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid, 98%
- EINECS 279-590-9
- DTXSID301001597
- A839993
- CHEMBL82883
- SCHEMBL503666
- FT-0641783
- CBiol_000216
- PBCSZTCIOAKNOF-UHFFFAOYSA-N
- DB-056471
-
- MDL: MFCD00004405
- Inchi: 1S/C18H16O5/c19-16(20)7-3-4-12-8-10-13(11-9-12)17(21)14-5-1-2-6-15(14)18(22)23/h1-2,5-6,8-11H,3-4,7H2,(H,19,20)(H,22,23)
- InChI Key: PBCSZTCIOAKNOF-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1C(=O)O)C1C=CC(=CC=1)CCCC(=O)O
Computed Properties
- Exact Mass: 312.10000
- Monoisotopic Mass: 312.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
- Topological Polar Surface Area: 91.7A^2
Experimental Properties
- Color/Form: solid
- Density: 1.298
- Melting Point: 151-154 °C (lit.)
- Boiling Point: 575.3°C at 760 mmHg
- Flash Point: 315.8°C
- Refractive Index: 1.609
- PSA: 91.67000
- LogP: 3.02310
- Solubility: Not determined
4-(2-Carboxybenzoyl)benzenebutyric acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
4-(2-Carboxybenzoyl)benzenebutyric acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-(2-Carboxybenzoyl)benzenebutyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 192813-5G |
4-(2-Carboxybenzoyl)benzenebutyric acid |
80866-86-0 | 98% | 5G |
¥1543.89 | 2022-02-24 |
4-(2-Carboxybenzoyl)benzenebutyric acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 4-(2-Carboxybenzoyl)benzenebutyric acid
Introduction to 4-(2-Carboxybenzoyl)benzenebutyric Acid (CAS No. 80866-86-0)
4-(2-Carboxybenzoyl)benzenebutyric acid, identified by the Chemical Abstracts Service Number (CAS No.) 80866-86-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex aromatic and carboxylic acid functional group structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular formula, C17H14O4, underscores its rich heterocyclic framework, which is pivotal for its role in medicinal chemistry applications.
The structural configuration of 4-(2-Carboxybenzoyl)benzenebutyric acid incorporates a benzene ring substituted with a carboxybenzoyl group and a butyric acid moiety. This dual functionality positions the compound as a versatile building block for designing molecules with tailored biological activities. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, making it particularly useful in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their inherent biological activity and structural diversity. 4-(2-Carboxybenzoyl)benzenebutyric acid has been investigated for its potential applications in drug discovery, particularly in the synthesis of protease inhibitors and anti-inflammatory agents. Its ability to chelate metal ions and interact with biological targets has opened new avenues for therapeutic intervention.
One of the most compelling aspects of 4-(2-Carboxybenzoyl)benzenebutyric acid is its role as a precursor in the synthesis of advanced pharmaceutical intermediates. Researchers have leveraged its structural features to develop molecules with enhanced pharmacokinetic properties, including improved solubility and bioavailability. These advancements are critical in overcoming limitations associated with traditional small-molecule drugs, thereby improving patient outcomes.
The compound's utility extends beyond drug development; it has also been explored in materials science, particularly in the synthesis of functional polymers and coatings. Its aromatic structure allows for strong intermolecular interactions, making it an excellent candidate for creating high-performance materials with specialized properties.
Recent studies have highlighted the compound's potential in addressing neurological disorders. The interaction between 4-(2-Carboxybenzoyl)benzenebutyric acid and specific enzymes has been linked to modulating pathways involved in neurodegeneration. This finding has sparked interest in developing novel therapeutics targeting conditions such as Alzheimer's disease and Parkinson's disease, where inhibiting aberrant enzyme activity is crucial.
The synthesis of 4-(2-Carboxybenzoyl)benzenebutyric acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize its production. These techniques not only enhance efficiency but also minimize waste, aligning with green chemistry principles.
In conclusion, 4-(2-Carboxybenzenebutyric acid) (CAS No. 80866-86-0) represents a cornerstone compound in modern chemical research. Its multifaceted applications in pharmaceuticals, materials science, and beyond underscore its importance as a versatile intermediate. As research continues to uncover new possibilities, this compound is poised to play an even more significant role in advancing scientific innovation and therapeutic solutions.
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